6-Bromo-2-(bromomethyl)-3-chloropyridine
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Overview
Description
6-Bromo-2-(bromomethyl)-3-chloropyridine is a halogenated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes bromine and chlorine atoms attached to a pyridine ring. The presence of these halogens makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(bromomethyl)-3-chloropyridine typically involves the bromination of 2-(bromomethyl)-3-chloropyridine. One common method includes the use of bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(bromomethyl)-3-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-azido-2-(bromomethyl)-3-chloropyridine, while oxidation with hydrogen peroxide produces this compound N-oxide .
Scientific Research Applications
6-Bromo-2-(bromomethyl)-3-chloropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(bromomethyl)-3-chloropyridine involves its interaction with various molecular targets. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Another halogenated pyridine derivative with similar reactivity but different applications.
2-Bromo-6-methylpyridine: A related compound with a methyl group instead of a bromomethyl group, leading to different chemical properties and uses.
Uniqueness
6-Bromo-2-(bromomethyl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This combination of halogens provides distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications .
Biological Activity
6-Bromo-2-(bromomethyl)-3-chloropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with bromine, a bromomethyl group, and chlorine. Its molecular formula is C₆H₄Br₂ClN, and it has a molecular weight of 285.36 g/mol. This compound's unique structure imparts significant reactivity, making it an important intermediate in the synthesis of various bioactive compounds with potential applications in medicinal chemistry and agrochemicals.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of bioactive compounds. Studies have shown that it interacts with various biological targets such as enzymes and receptors, potentially modulating biochemical pathways that are crucial for therapeutic applications.
Key Biological Interactions
- Enzyme Modulation : The compound has been investigated for its ability to influence enzyme activity, which can lead to alterations in metabolic pathways.
- Receptor Interaction : It may interact with specific receptors, affecting signal transduction mechanisms related to various diseases.
Synthesis and Reactivity
The synthesis of this compound typically involves bromination reactions under controlled conditions to ensure selective substitution. The presence of both bromine and bromomethyl groups enhances its electrophilic properties, allowing for diverse chemical transformations that are essential in drug development.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural uniqueness and reactivity patterns of this compound relative to similar compounds.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Bromo-2-chloropyridine | Lacks the bromomethyl group | Different reactivity and applications |
6-Bromo-2-chloropyridine | Lacks the bromomethyl group | Variations in chemical behavior |
3-(Bromomethyl)-2-chloropyridine | Missing the bromine substituent at the 6-position | Affects its reactivity compared to target compound |
4-Bromo-2-(bromomethyl)-6-chloropyridine | Similar halogenation pattern but different positioning | Different substitution patterns |
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that halogenated pyridine derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that certain analogs derived from this compound can impair the growth of pathogens without affecting host cell viability .
- Cancer Therapeutics : The compound's structural features allow it to serve as a precursor in developing anti-cancer agents. A study highlighted its potential in synthesizing compounds that target cancer cell proliferation mechanisms .
- Agricultural Applications : The compound's reactivity has been exploited in formulating agrochemicals, including herbicides and pesticides, which enhance crop protection .
Properties
Molecular Formula |
C6H4Br2ClN |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
6-bromo-2-(bromomethyl)-3-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2 |
InChI Key |
ILXOQTFIWVAHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CBr)Br |
Origin of Product |
United States |
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